

Preclinical Efficacy of AZ14170133: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	AZ14170133	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical efficacy of **AZ14170133**, a novel drug-linker conjugate incorporated into the antibody-drug conjugate (ADC) AZD8205. **AZ14170133** consists of a potent topoisomerase I inhibitor payload connected to a cleavable Val-Ala peptide linker with a PEG8 spacer. This guide will focus on the preclinical data generated for AZD8205, a B7-H4-directed ADC, as the efficacy of **AZ14170133** is demonstrated through the activity of this conjugate.

Executive Summary

AZD8205, which utilizes the **AZ14170133** drug-linker, has demonstrated significant preclinical antitumor activity in a range of cancer models. A key study in 26 patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) showed a 69% overall response rate following a single 3.5 mg/kg dose of AZD8205. The efficacy of AZD8205 is correlated with the expression of the target antigen, B7-H4, and the homologous recombination repair deficiency (HRD) status of the tumors. The mechanism of action involves the targeted delivery of the topoisomerase I inhibitor payload to B7-H4-expressing cancer cells, leading to DNA damage and apoptosis. Furthermore, AZD8205 exhibits a bystander effect, enabling the killing of adjacent antigen-negative tumor cells.

Data Presentation In Vivo Efficacy of AZD8205 in TNBC PDX Models



A single intravenous administration of 3.5 mg/kg AZD8205 was evaluated in 26 TNBC PDX models. The overall response rate, based on modified RECIST criteria (tumor regression of ≥30% from baseline), was 69%.

Model Category	Number of Models	Response Rate (%)
Overall TNBC PDX Models	26	69%

In Vitro Bystander Killing Effect of AZD8205

The bystander killing effect of AZD8205 was assessed in a co-culture of B7-H4-positive (HT29-huB7-H4) and B7-H4-negative (HT29-GFP) cells.

Treatment (200 ng/mL for 6 days)	Cell Type	Relative Cell Count
AZD8205	HT29-huB7-H4 (B7-H4 positive)	Reduced
AZD8205	HT29-GFP (B7-H4 negative)	Reduced in co-culture
Isotype Control ADC	HT29-huB7-H4 (B7-H4 positive)	No significant reduction
Isotype Control ADC	HT29-GFP (B7-H4 negative)	No significant reduction

Experimental Protocols In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models

- Animal Models: Female immunodeficient mice were used for the engraftment of patientderived tumor tissues.
- Tumor Implantation: Fragments of TNBC patient tumors were subcutaneously implanted into the mice. Tumor growth was monitored regularly.



- Treatment: When tumors reached a predetermined size, mice were administered a single intravenous dose of AZD8205 at 3.5 mg/kg.
- Efficacy Assessment: Tumor volumes were measured at regular intervals. The response to treatment was evaluated using modified RECIST criteria, with a partial or complete response defined as a tumor regression of at least 30% from the baseline volume.

In Vitro Bystander Killing Assay

- Cell Lines: B7-H4-positive human colorectal adenocarcinoma cells (HT29-huB7-H4) and B7-H4-negative HT29 cells expressing green fluorescent protein (HT29-GFP) were used.
- Co-culture Setup: HT29-huB7-H4 and HT29-GFP cells were cultured together at a 1:1 ratio.
- Treatment: The co-culture was treated with 200 ng/mL of AZD8205 or an isotype control ADC for 6 days.
- Analysis: The relative cell counts of both cell populations were determined using flow cytometry to assess the cytotoxic effect on both antigen-positive and antigen-negative cells.

Mandatory Visualization

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